Boc-Gln-Arg-Arg-Mca

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

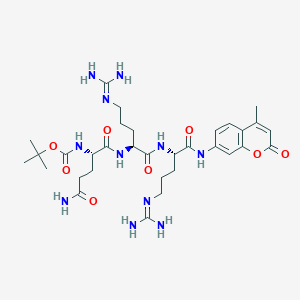

Boc-Gln-Arg-Arg-Mca, also known as Boc-Gln-Arg-Arg-4-methylcoumaryl-7-amide, is a synthetic peptide substrate widely used in biochemical research. This compound is particularly valuable for studying protease activity, as it releases a fluorescent product upon cleavage by specific enzymes. The fluorescence can be easily detected and measured, making it a useful tool for various assays.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Gln-Arg-Arg-Mca typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. Each amino acid is protected by a Boc (tert-butyloxycarbonyl) group to prevent unwanted side reactions. After the peptide chain is fully assembled, the Boc groups are removed, and the peptide is cleaved from the resin. The final step involves coupling the peptide with 4-methylcoumaryl-7-amide (Mca) to form this compound .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the final product’s identity and purity .

化学反応の分析

Types of Reactions

Boc-Gln-Arg-Arg-Mca primarily undergoes enzymatic cleavage reactions. Proteases, such as trypsin, recognize and cleave the peptide bond between the arginine residues and the Mca group. This cleavage releases the fluorescent compound 7-amino-4-methylcoumarin (AMC), which can be detected using fluorescence spectroscopy .

Common Reagents and Conditions

The enzymatic cleavage of this compound typically occurs in buffered aqueous solutions. Common reagents include Tris-HCl buffer, calcium chloride, and Triton X-100. The reaction conditions, such as pH and temperature, are optimized to match the specific protease being studied. For example, trypsin activity is often measured at pH 7.5 and 37°C .

Major Products Formed

The major product formed from the enzymatic cleavage of this compound is 7-amino-4-methylcoumarin (AMC). This compound exhibits strong fluorescence, making it easy to detect and quantify. The release of AMC serves as an indicator of protease activity and allows researchers to study enzyme kinetics and inhibition .

科学的研究の応用

Biochemical Applications

Protease Substrate:

Boc-Gln-Arg-Arg-Mca is primarily used as a substrate for proteases, particularly those that cleave at basic residues. It is valuable for studying the activity of enzymes such as trypsin, matriptase, and thrombin. The fluorogenic nature of the compound allows for sensitive detection of enzymatic activity through fluorescence measurement.

2.1 Cancer Research

In cancer biology, this compound has been utilized to measure the activity of matriptase, a serine protease implicated in tumor progression and metastasis. Studies have shown that matriptase activity can be quantified using this substrate, providing insights into its role in cancer cell invasion and migration.

Case Study:

A study published in Arthritis Rheum demonstrated that matriptase contributes to cartilage matrix degradation in osteoarthritis, using this compound to measure its enzymatic activity under various conditions .

2.2 Drug Discovery

The compound is also pivotal in drug discovery processes aimed at identifying inhibitors of specific proteases. By using this compound as a substrate, researchers can screen potential inhibitors that may modulate protease activity, which is crucial in developing therapies for diseases where these enzymes play a significant role.

Case Study:

Research highlighted in Biochem. Biophys. Res. Commun. explored the use of this compound to identify novel inhibitors targeting matriptase, demonstrating its utility in therapeutic development against conditions like cancer .

作用機序

The mechanism of action of Boc-Gln-Arg-Arg-Mca involves its recognition and cleavage by specific proteases. The peptide substrate is designed to mimic the natural substrates of these enzymes. Upon binding to the active site of the protease, the peptide bond between the arginine residues and the Mca group is hydrolyzed, releasing the fluorescent AMC. This process allows researchers to monitor protease activity in real-time and to study the enzyme’s specificity and kinetics .

類似化合物との比較

Boc-Gln-Arg-Arg-Mca is unique due to its specific sequence and the presence of the Mca group, which provides a fluorescent readout. Similar compounds include:

Boc-Gln-Ala-Arg-Mca: Another peptide substrate with a different sequence, used to study trypsin activity.

Boc-Phe-Ser-Arg-Mca: A substrate used to investigate the activity of chymotrypsin-like proteases.

Boc-Leu-Arg-Arg-Mca: A substrate for studying proteases with specificity for leucine and arginine residues .

These compounds share the common feature of releasing a fluorescent product upon enzymatic cleavage, but they differ in their amino acid sequences and the specific proteases they target.

生物活性

Boc-Gln-Arg-Arg-Mca (Boc-Gln-Arg-Arg-7-amido-4-methylcoumarin) is a fluorogenic substrate widely used in biochemical research to study protease activity. Its structure allows it to be cleaved by specific proteases, releasing a fluorescent signal that can be quantitatively measured. This article delves into the biological activity of this compound, exploring its applications, mechanisms of action, and relevant research findings.

This compound is composed of a Boc (tert-butyloxycarbonyl) protecting group, a glutamine (Gln) residue, two arginine (Arg) residues, and a 7-amido-4-methylcoumarin (Mca) moiety. The Mca group serves as a fluorescent tag that emits light upon cleavage by proteases. The cleavage occurs at the peptide bond between the arginine residues, which are recognized by various proteolytic enzymes such as trypsin and chymotrypsin.

Applications in Protease Activity Assays

This compound is primarily utilized in fluorescent zymography and enzyme assays to detect protease activity in biological samples. The method involves incorporating the substrate into polyacrylamide gels, followed by electrophoresis and incubation with proteases. Upon cleavage of the substrate, the released fluorescent product can be visualized under UV light, allowing for both qualitative and quantitative analysis of protease activity.

Table 1: Summary of Proteases Detected Using this compound

| Protease | Specificity | Detection Method |

|---|---|---|

| Trypsin | Cleaves at Arg | Fluorescent zymography |

| Chymotrypsin | Cleaves at Phe | Fluorescent zymography |

| Elastase | Cleaves at Ala | Fluorescent zymography |

Research Findings

- Detection of Proteolytic Activity : A study demonstrated the effectiveness of this compound in detecting trypsin activity through fluorescent zymogram assays. The substrate was incorporated into SDS-polyacrylamide gels, where trypsin cleavage resulted in detectable fluorescence under UV illumination, indicating successful proteolytic activity .

- Fluorescent Zymogram Methodology : The innovative approach using this compound allows researchers to analyze enzyme specificity and molecular weight simultaneously. This method has been shown to be sensitive and specific for various proteases involved in cellular functions .

- Protease Characterization : Research utilizing this compound has contributed to the characterization of novel proteases in active forms. By employing one-dimensional and two-dimensional gel electrophoresis techniques, researchers were able to separate and identify multiple proteases based on their substrate specificity .

Case Study 1: Trypsin Activity in Biological Samples

A study focused on the application of this compound for assessing trypsin activity in secretory vesicles from adrenal medulla (chromaffin granules). The results indicated that trypsin effectively cleaved the substrate, demonstrating its utility in studying endogenous protease activities within complex biological matrices.

Case Study 2: Inhibition Studies

In another investigation, this compound was used to evaluate the inhibitory effects of various compounds on protease activities. By measuring fluorescence intensity before and after treatment with potential inhibitors, researchers could quantify the degree of inhibition exerted on trypsin and other serine proteases.

特性

IUPAC Name |

tert-butyl N-[(2S)-5-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H49N11O8/c1-17-15-25(45)50-23-16-18(9-10-19(17)23)40-26(46)20(7-5-13-38-29(34)35)41-27(47)21(8-6-14-39-30(36)37)42-28(48)22(11-12-24(33)44)43-31(49)51-32(2,3)4/h9-10,15-16,20-22H,5-8,11-14H2,1-4H3,(H2,33,44)(H,40,46)(H,41,47)(H,42,48)(H,43,49)(H4,34,35,38)(H4,36,37,39)/t20-,21-,22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWQJHZHFUZJSAA-FKBYEOEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H49N11O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

715.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does Boc-Gln-Arg-Arg-MCA interfere with the fertilization process in toads?

A1: this compound acts as a competitive inhibitor of both vitelline coat (VC) lysis and fertilization in toads. [] The research suggests that toad sperm utilize a protease enzyme to digest the VC of uterine eggs, a crucial step for successful fertilization. This compound, being a protease substrate, competes with the VC for binding to this sperm protease. This competitive inhibition hinders the enzyme's ability to digest the VC, thereby preventing sperm from accessing and fertilizing the egg.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。